6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid
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Overview
Description
6-Methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid is a heterocyclic compound with the molecular formula C9H7NO4S2 and a molecular weight of 257.2862 g/mol . This compound features a thieno[3,2-b]pyridine core structure, which is a fused ring system containing both thiophene and pyridine rings. The methanesulfonyl group attached to the thieno ring and the carboxylic acid group attached to the pyridine ring contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyridine derivatives.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the thieno[3,2-b]pyridine core using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
6-Methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds using palladium catalysts.
Scientific Research Applications
6-Methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid can be compared with other similar compounds, such as:
6-Methoxypyridine-2-carboxylic acid: This compound has a methoxy group instead of a methanesulfonyl group and is used in organic synthesis and pharmaceuticals.
Thieno[3,2-b]pyridine-6-carboxylic acid: This compound lacks the methanesulfonyl group and has different chemical properties and applications.
Pyridine-2-carboxylic acid: This simpler compound lacks the thieno ring and methanesulfonyl group, making it less complex but still useful in various chemical reactions.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methylsulfonylthieno[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S2/c1-16(13,14)5-2-7-6(10-4-5)3-8(15-7)9(11)12/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNNBEKTVSRIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C(S2)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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